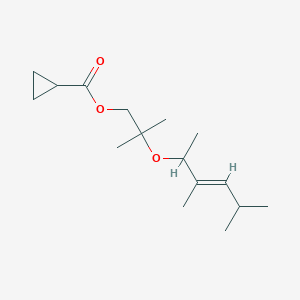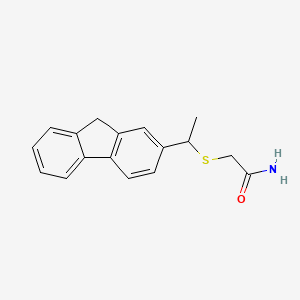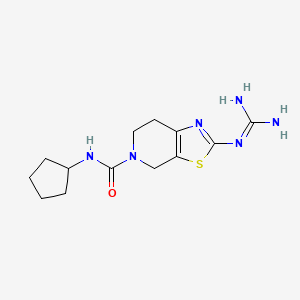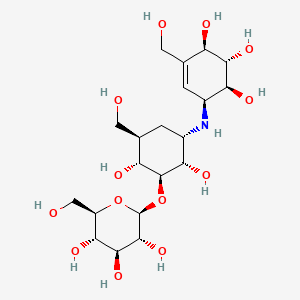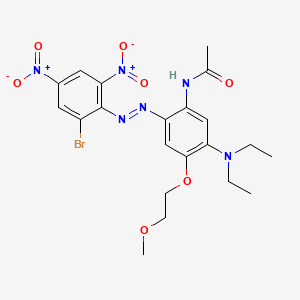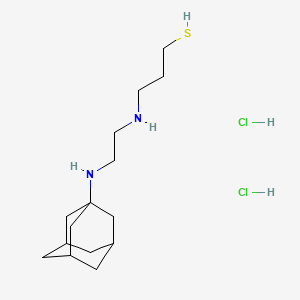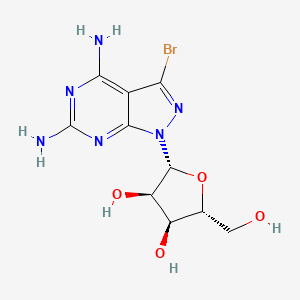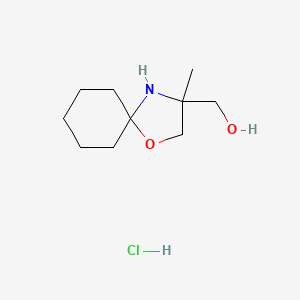
1H-Isoindole-1,3(2H)-dione, 2-((1-(4-morpholinylmethyl)-1H-benzimidazol-2-yl)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Isoindole-1,3(2H)-dione, 2-((1-(4-morpholinylmethyl)-1H-benzimidazol-2-yl)methyl)- is a complex organic compound that features a unique combination of isoindole, benzimidazole, and morpholine moieties
Métodos De Preparación
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-((1-(4-morpholinylmethyl)-1H-benzimidazol-2-yl)methyl)- involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.
Introduction of the morpholine moiety: This step involves the alkylation of the benzimidazole core with a morpholine derivative, typically using a halomethyl compound.
Formation of the isoindole dione ring: This can be accomplished by cyclization of a suitable precursor, such as a phthalimide derivative, under basic or acidic conditions.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact .
Análisis De Reacciones Químicas
1H-Isoindole-1,3(2H)-dione, 2-((1-(4-morpholinylmethyl)-1H-benzimidazol-2-yl)methyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole and morpholine moieties, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1H-Isoindole-1,3(2H)-dione, 2-((1-(4-morpholinylmethyl)-1H-benzimidazol-2-yl)methyl)- has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacologically active agent, particularly for its antimicrobial and anticancer properties.
Materials Science: The unique structural features of this compound make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical architectures.
Mecanismo De Acción
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-((1-(4-morpholinylmethyl)-1H-benzimidazol-2-yl)methyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to interact with DNA and proteins, potentially disrupting their normal function. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems .
Comparación Con Compuestos Similares
Similar compounds to 1H-Isoindole-1,3(2H)-dione, 2-((1-(4-morpholinylmethyl)-1H-benzimidazol-2-yl)methyl)- include:
1H-Isoindole-1,3(2H)-dione derivatives: These compounds share the isoindole dione core but differ in their substituents, leading to variations in their chemical and biological properties.
Benzimidazole derivatives: Compounds with the benzimidazole core are widely studied for their pharmacological activities, including antimicrobial and anticancer effects.
Morpholine-containing compounds: These compounds are known for their diverse applications in medicinal chemistry and materials science.
Propiedades
Número CAS |
115398-75-9 |
|---|---|
Fórmula molecular |
C21H20N4O3 |
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
2-[[1-(morpholin-4-ylmethyl)benzimidazol-2-yl]methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C21H20N4O3/c26-20-15-5-1-2-6-16(15)21(27)24(20)13-19-22-17-7-3-4-8-18(17)25(19)14-23-9-11-28-12-10-23/h1-8H,9-14H2 |
Clave InChI |
GXWOBEQLWGAAFU-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CN2C3=CC=CC=C3N=C2CN4C(=O)C5=CC=CC=C5C4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


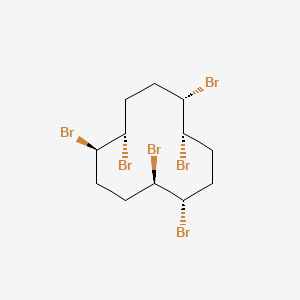
![[(2S,3R,4R,5S,6S,7S,8R,13R,14R,17S)-8-acetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-4-(4-methoxybenzoyl)oxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-14-yl] 4-methoxybenzoate](/img/structure/B12753305.png)

